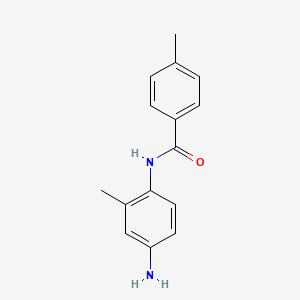

N-(4-amino-2-methylphenyl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-3-5-12(6-4-10)15(18)17-14-8-7-13(16)9-11(14)2/h3-9H,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWOGUSCOZSWQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylphenyl)-4-methylbenzamide typically involves the reaction of 4-amino-2-methylbenzoic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylphenyl)-4-methylbenzamide can undergo several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

N-(4-amino-2-methylphenyl)-4-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Kinase Inhibitors

Compound 7–16 (N-(3-trifluoromethyl-phenyl)-4-methylbenzamide derivatives)

- Structural Differences: Replaces the 4-amino-2-methylphenyl group with a 3-trifluoromethylphenyl or imidazole-containing substituent.

- Functional Impact : The trifluoromethyl group enhances lipophilicity and steric bulk, improving binding to kinases like PDGFRα, Abl, and BRAF. Molecular docking studies suggest these derivatives mimic ATP-competitive inhibitors and type 2 SMKIs (second-generation kinase inhibitors) .

- Key Data: Demonstrated kinase inhibition with IC50 values in the nanomolar range for PDGFRα and VEGFR1 .

Ispinesib (N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide)

- Structural Differences: Incorporates a quinazolinone moiety and extended alkyl chain, increasing molecular weight and complexity.

- Functional Impact : Targets kinesin spindle protein (KSP) with a binding energy of -5.2 kcal/mol. Bulkier structure enhances specificity but may reduce blood-brain barrier penetration compared to simpler benzamides .

HDAC Inhibitors

Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide)

- Structural Differences: Features a hexyl linker with a 2-aminophenylamino group.

- Functional Impact : Potent dual HDAC1/HDAC3 inhibitor (Ki ratio HDAC1/HDAC3 = 6:1). Slow binding kinetics enhance sustained frataxin upregulation in Friedreich’s ataxia models .

Compound 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide)

Substituted Benzamides with Varied Pharmacophores

N-(2-nitrophenyl)-4-bromo-benzamide

- Structural Differences: Nitro (electron-withdrawing) and bromo substituents replace amino and methyl groups.

- Functional Impact : Reduced basicity of the aniline nitrogen due to nitro group, altering solubility and reactivity. Used in crystallographic studies to compare steric parameters with methoxy analogs .

4-Amino-N-(4-amino-2-methoxyphenyl)benzamide

- Structural Differences: Dual amino groups and a methoxy substituent.

4-Amino-2-fluoro-N-methylbenzamide

- Structural Differences : Fluorine at the 2-position and methylamide group.

- Functional Impact : Fluorine improves metabolic stability and bioavailability. Synthesized via Pd/C hydrogenation with 98% yield, highlighting advantages for scalable production .

Biological Activity

N-(4-amino-2-methylphenyl)-4-methylbenzamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies exploring its biological activity. This article provides a detailed overview of its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features an amine group and an amide functional group, which are crucial for its biological interactions. The aromatic rings present in the molecule allow for π-π interactions, while the amino group can form hydrogen bonds with biological targets. These properties suggest that the compound may interact with various enzymes and receptors in biological systems.

The mechanism of action for this compound involves several key interactions:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target biomolecules, enhancing binding affinity.

- Aromatic Interactions : The aromatic rings participate in π-π stacking interactions, which can stabilize the compound's binding to proteins or nucleic acids .

These interactions can modulate the activity of specific enzymes or receptors, potentially leading to therapeutic effects such as anticancer activity or antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, research has demonstrated that derivatives containing similar structures exhibit potent inhibitory activity against various receptor tyrosine kinases (RTKs), including EGFR and HER-2. In one study, specific analogues showed up to 92% inhibition of EGFR at 10 nM concentrations .

Table 1: Inhibition Rates of Selected Compounds Against EGFR

| Compound | Inhibition Rate (%) | Concentration (nM) |

|---|---|---|

| Analogue 11 | 91% | 10 |

| Analogue 13 | 92% | 10 |

Antibacterial and Antifungal Properties

This compound has also been investigated for its antibacterial and antifungal properties. The compound acts by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria. This mechanism suggests a bacteriostatic effect that could be beneficial in treating bacterial infections.

Case Studies

- Anticancer Studies : A series of compounds derived from this compound were tested against various cancer cell lines. Results indicated significant cytotoxicity in hematological and solid tumor cell lines, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited considerable activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This was attributed to its ability to inhibit key metabolic pathways essential for microbial growth.

Research Findings

The following key findings summarize the biological activities associated with this compound:

- Cytotoxicity : Demonstrated effectiveness against multiple cancer cell lines.

- Enzyme Inhibition : Effective inhibition of receptor tyrosine kinases involved in cancer progression.

- Antimicrobial Activity : Significant antibacterial and antifungal properties observed in laboratory settings.

Q & A

Q. What computational methods predict metabolite formation and toxicity?

- Methodological Answer : ADMET Predictor™ simulates Phase I/II metabolites (e.g., hydroxylation, glucuronidation). Ames test simulations (TOPKAT) assess mutagenicity. LC-MS/MS identifies in vitro metabolites using hepatocyte incubations .

Q. How do enantiomeric forms affect biological activity?

Q. What strategies mitigate oxidative degradation during formulation?

- Methodological Answer : Antioxidants (BHT, ascorbic acid) are added to parenteral formulations. Forced degradation studies (HO, 3% w/v) quantify oxidative susceptibility. Packaging under nitrogen prevents autoxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.